molecular formula C16H12BrN3O2 B2677055 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034395-30-5

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2677055
CAS No.: 2034395-30-5
M. Wt: 358.195
InChI Key: CBHCAPGLTJOHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a hybrid heterocyclic architecture, integrating furan and pyrazine rings. This structural motif is of significant interest in medicinal chemistry and early-stage drug discovery. The compound features a 2-bromobenzamide group coupled to a (3-(furan-3-yl)pyrazin-2-yl)methyl scaffold, a design that is frequently explored in the development of kinase inhibitors and other targeted therapeutic agents. The integration of the furan ring, a privileged scaffold in pharmacology, contributes to the compound's potential bioactivity. Furan-containing compounds are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Furthermore, the pyrazine core is a common feature in many pharmaceuticals, often contributing to favorable pharmacokinetic properties and serving as a key hinge-binding motif in enzyme inhibition. While specific biological data for this exact compound may be limited, its close structural analogs, which vary in the position of the furan substitution or feature benzenesulfonamide groups, are investigated as building blocks for more complex molecules and as potential modulators of critical biological pathways. Researchers value this chemotype for its versatility in exploring structure-activity relationships (SAR). This compound is presented as a key intermediate for researchers working in hit-to-lead optimization and for the synthesis of novel compounds targeting various diseases. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-13-4-2-1-3-12(13)16(21)20-9-14-15(19-7-6-18-14)11-5-8-22-10-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHCAPGLTJOHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazine rings, followed by their coupling with the benzamide moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their distinguishing features:

Compound Name Key Structural Differences Synthesis Yield Notable Properties/Applications References
2-Bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide Bromine at benzamide ortho position; furan-3-yl-pyrazine Not reported Potential bioactivity inferred from analogues
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) Fluorine at meta position; pyridine substituent 81% Anticancer candidate; validated via $ ^1H $-NMR
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazole ring instead of pyrazine; dihydro-oxo group Not reported Stabilized by hydrogen bonds; DFT-confirmed electrostatic interactions
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide Trifluoromethyl groups; cyclopropylmethyl chain 85% (initial step) Antiviral/anticancer applications (patented)
5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide Pyrimido-benzimidazole core; methoxy group Not reported Kinase inhibition potential
3-Bromo-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide Hydrazine linker; methoxybenzylidene group Not reported Chelation properties; antimicrobial activity

Key Insights from Comparative Analysis:

In contrast, fluorine substituents (e.g., Compound 35 in ) increase metabolic stability and lipophilicity . Pyrazine-furan hybrids (as in the target compound) may exhibit better solubility than purely aromatic analogues (e.g., pyrimido-benzimidazoles in ) due to oxygen and nitrogen heteroatoms .

Synthetic Accessibility :

  • The target compound’s synthesis likely faces challenges in regioselective bromination and heterocyclic coupling. Yields for similar compounds range from 56% to 95%, depending on reaction conditions (e.g., Pd-catalyzed cross-coupling in vs. acid-mediated cyclization in ) .

Computational and Experimental Stability :

  • DFT studies on 2-bromo-N-(pyrazol-4-yl)benzamide derivatives () reveal that bromine and electron-withdrawing groups stabilize the molecule via hydrogen bonding and electrostatic interactions, a property likely shared by the target compound .

These suggest plausible therapeutic avenues for further study .

Biological Activity

2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of the benzamide moiety, a furan ring substituted at the 3-position, and a pyrazine derivative linked through a methyl group. The molecular formula is C15H13BrN4OC_{15}H_{13}BrN_{4}O.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with furan and pyrazine moieties have shown promise in reducing inflammatory responses.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes some findings related to its cytotoxicity and mechanism:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast)15.0Induces apoptosis via mitochondrial pathway
A549 (Lung)26.0Inhibits cell proliferation
HeLa (Cervical)14.5Disrupts microtubule formation
NCI-H460 (Lung)8.5Topoisomerase II inhibition

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated through in vitro assays measuring cytokine production. The following table presents findings on its efficacy:

Assay TypeResultReference
TNF-α InhibitionIC50 = 20 µM
IL-6 ReductionSignificant reduction

Case Studies

  • Study on MCF7 Cell Line : A study demonstrated that treatment with this compound led to significant apoptosis in MCF7 cells, with an observed increase in caspase activity, indicating activation of the apoptotic pathway.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 2-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzamide, and how can intermediates be validated?

Answer:

  • Coupling Reactions: Utilize amide bond formation between 2-bromobenzoic acid derivatives and amines. For example, activate the carboxylic acid using coupling agents like EDCl/HOBt, followed by reaction with the pyrazine-furan methylamine intermediate .
  • Intermediate Validation: Confirm intermediates via 1H^1H-NMR (e.g., aromatic protons at δ 6.95–8.15 ppm for pyrazine-furan systems) and GC-MS (e.g., molecular ion peaks matching expected masses) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

  • FT-IR: Identify amide C=O stretches (~1650–1670 cm1^{-1}) and aromatic C-H bending (~820 cm1^{-1} for bromo-substituted aromatics) .
  • 1H^1H-NMR: Look for deshielded protons near δ 10.80 ppm (amide NH) and furan/pyrazine protons in δ 6.4–8.6 ppm .
  • LC-MS: Confirm molecular weight (e.g., [M+1]+^+ at m/z ~508 for brominated analogs) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be explored for this compound’s potential as an enzyme inhibitor?

Answer:

  • Modular Substitutions: Replace the furan ring with other heterocycles (e.g., thiophene) to assess electronic effects on binding affinity .
  • Biological Assays: Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC50_{50} values with analogs lacking the bromo or furan groups .
  • Computational Docking: Use AutoDock Vina to model interactions between the bromobenzamide moiety and ATP-binding pockets .

Q. Q4. What experimental and computational methods resolve contradictions in crystallographic vs. solution-phase structural data?

Answer:

  • X-ray Crystallography: Resolve discrepancies by comparing crystal packing effects (e.g., monoclinic P21_1/n symmetry with β angles ~98°) with solution-phase NMR data .
  • DFT Calculations: Optimize gas-phase geometries using B3LYP/6-31G(d) and compare bond lengths/angles to crystallographic data .

Q. Q5. How can AI-driven synthesis planning improve retrosynthetic routes for this compound?

Answer:

  • Template-Based AI Models: Use platforms like Pistachio or Reaxys to predict feasible routes. For example, prioritize Suzuki couplings for pyrazine-furan assembly or Buchwald-Hartwig aminations for benzamide linkages .
  • Precursor Scoring: Rank precursors by commercial availability (e.g., 2-bromobenzoic acid, CAS 88-65-3) and reaction feasibility (e.g., heptafluoropropane intermediates in similar systems) .

Q. Q6. What strategies mitigate challenges in solubility and bioavailability during pharmacological studies?

Answer:

  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
  • Prodrug Derivatization: Introduce hydrolyzable groups (e.g., methyl esters) on the benzamide to improve membrane permeability .

Methodological Guidance

Q. Q7. How should researchers analyze conflicting 1H^1H1H-NMR data between synthetic batches?

Answer:

  • Impurity Profiling: Compare integration ratios of aromatic protons (e.g., δ 7.66–7.87 ppm for diastereomers) and use LC-MS to detect side products (e.g., bromine displacement byproducts) .
  • Deuterated Solvent Effects: Re-run spectra in DMSO-d6_6 vs. CDCl3_3 to assess conformational changes .

Q. Q8. What are best practices for scaling up synthesis while maintaining purity?

Answer:

  • Flow Chemistry: Optimize amide coupling in continuous flow reactors to reduce side reactions (e.g., epimerization) .
  • Purification: Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) for >98% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.